molecular formula C22H17N3O B11683914 2-methyl-N'-[(E)-naphthalen-1-ylmethylidene]quinoline-4-carbohydrazide

2-methyl-N'-[(E)-naphthalen-1-ylmethylidene]quinoline-4-carbohydrazide

Cat. No.: B11683914
M. Wt: 339.4 g/mol
InChI Key: HYBNKMCVSOWEEX-OEAKJJBVSA-N
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Description

2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a quinoline ring, a naphthalene moiety, and a hydrazide functional group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between 2-methylquinoline-4-carbohydrazide and naphthaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted hydrazide derivatives with various functional groups.

Scientific Research Applications

2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the quinoline and naphthalene moieties contributes to its ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-QUINOLINE-4-CARBOHYDRAZIDE: A simpler derivative lacking the naphthalene moiety.

    NAPHTHALENE-1-YL-METHYLIDENE-HYDRAZIDE: A compound with a similar hydrazide functional group but different aromatic structure.

Uniqueness

2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is unique due to the combination of the quinoline and naphthalene moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

2-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O/c1-15-13-20(19-11-4-5-12-21(19)24-15)22(26)25-23-14-17-9-6-8-16-7-2-3-10-18(16)17/h2-14H,1H3,(H,25,26)/b23-14+

InChI Key

HYBNKMCVSOWEEX-OEAKJJBVSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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